3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including triazole, tetrazole, and thiadiazole moieties
Preparation Methods
The synthesis of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step synthetic routes. The process often starts with the preparation of the core triazole and tetrazole rings, followed by the introduction of the chloromethoxyphenyl and pyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and methoxylating agents. The reaction conditions usually involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form additional fused ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit specific cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as high-energy materials and heat-resistant explosives.
Industrial Chemistry: Due to its thermal stability and insensitivity to external stimuli, it is being explored for applications in the production of safer and more efficient industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various chemical reactions .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures, such as:
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share similar energetic properties and applications in materials science.
Tetrazolo[1,5-b][1,2,4]triazine derivatives: Known for their thermal stability and potential use in high-energy materials.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their anticancer properties and kinase inhibition.
The uniqueness of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and fused ring structures, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(tetrazolo[1,5-a]pyridin-7-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN8OS/c1-25-11-3-2-9(16)7-10(11)13-18-19-15-24(13)20-14(26-15)8-4-5-23-12(6-8)17-21-22-23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOPNMULNHRKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC5=NN=NN5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.